3,4'-Dichlorobiphenyl

Descripción general

Descripción

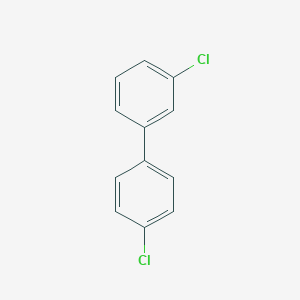

3,4’-Dichlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). It consists of two benzene rings connected by a single bond, with chlorine atoms substituted at the 3 and 4 positions on one of the benzene rings. This compound is known for its stability and resistance to degradation, which has led to its persistence in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4’-Dichlorobiphenyl can be synthesized through several methods. One common method involves the arylation of benzene using bis-3,4-dichlorobenzoyl peroxide in the presence of a solvent like benzene. The reaction mixture is boiled under reflux for an extended period, followed by distillation and purification steps .

Industrial Production Methods: Industrial production of 3,4’-Dichlorobiphenyl typically involves the use of chlorinated benzene derivatives and catalysts to facilitate the chlorination process. The Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of copper catalysts, is also employed for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3,4’-Dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated biphenyl quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the biphenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various chlorinated biphenyl derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicology

3,4'-Dichlorobiphenyl has the chemical formula and is characterized by its two chlorine atoms attached to a biphenyl structure. It is known for its stability and resistance to degradation, which contributes to its bioaccumulation in the environment. The compound exhibits toxicological effects that include endocrine disruption and potential carcinogenicity, primarily through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway .

Biodegradation Pathways

Research has identified specific bacterial strains capable of degrading 3,4'-DCBP. For instance, Pseudomonas acidovorans strain M3GY has been documented as utilizing 3,4'-DCBP as a sole carbon source for growth. This strain demonstrates the potential for bioremediation applications by breaking down harmful pollutants in contaminated environments .

Table 1: Bacterial Strains for 3,4'-DCBP Degradation

Bioremediation Applications

The application of bioremediation techniques using microorganisms is a promising approach to mitigate the environmental impact of 3,4'-DCBP. Bioremediation strategies can be categorized into in situ and ex situ methods:

- In Situ Bioremediation : This involves treating contaminated soil or water directly at the site using indigenous microbial populations or bioaugmented strains. The metabolic capabilities of microorganisms like Pseudomonas species are harnessed to degrade PCBs effectively.

- Ex Situ Bioremediation : Involves removing contaminated materials for treatment in a controlled environment. This method allows for more intensive monitoring and optimization of degradation conditions.

Case Study: Bioremediation of PCB-Contaminated Sites

A notable case study involved the application of bioremediation techniques at a PCB-contaminated industrial site. Researchers employed a combination of microbial consortia that included Pseudomonas and Acinetobacter strains. Over a six-month period, significant reductions in PCB levels were observed, with 3,4'-DCBP being one of the primary targets due to its prevalence in the contamination profile .

Health Implications and Regulatory Aspects

Given the toxic nature of PCBs, including 3,4'-DCBP, regulatory agencies such as the EPA have established guidelines for monitoring and managing PCB contamination. The health risks associated with exposure include skin conditions like chloracne and more severe effects such as liver damage and immune system suppression .

Future Directions in Research

Future research on 3,4'-DCBP should focus on:

- Enhanced Biodegradation Techniques : Exploring genetic engineering approaches to improve the efficiency of microbial degradation pathways.

- Long-Term Monitoring : Assessing the long-term effectiveness of bioremediation strategies in various environmental contexts.

- Toxicological Studies : Further investigation into the chronic health effects associated with low-level exposure to 3,4'-DCBP.

Mecanismo De Acción

The mechanism of action of 3,4’-Dichlorobiphenyl involves its interaction with cellular components, leading to various biological effects. It binds to the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification processes. This interaction induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

Comparación Con Compuestos Similares

- 2,4’-Dichlorobiphenyl

- 4,4’-Dichlorobiphenyl

- 3,3’,4,4’-Tetrachlorobiphenyl

Comparison: 3,4’-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it has distinct properties that make it a valuable compound for studying the environmental and health impacts of PCBs .

Actividad Biológica

3,4'-Dichlorobiphenyl (PCB 8) is a member of the polychlorinated biphenyl (PCB) family, which are known for their environmental persistence and potential toxicity. This compound has been the subject of various studies focusing on its biological activity, including its effects on human health, metabolism, and ecological impact.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms located at the 3 and 4 positions of the biphenyl structure. This configuration influences its biological interactions and toxicological profile. The chemical formula is C12H8Cl2, and it has a molecular weight of approximately 227.1 g/mol.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Toxicity : PCBs are classified as endocrine disruptors and have been linked to various health issues, including cancer, reproductive disorders, and immune system dysfunction.

- Metabolism : Studies indicate that this compound can be metabolized by certain bacterial strains, which may lead to the formation of less toxic metabolites.

- Environmental Impact : This compound is persistent in the environment and can bioaccumulate in food chains, posing risks to wildlife and humans.

Metabolism Studies

Research has shown that this compound undergoes microbial degradation. For instance, a study found that specific bacterial strains could metabolize this compound into less harmful products. The metabolic pathways often involve hydroxylation reactions leading to dihydroxy derivatives:

| Metabolite | Pathway Description |

|---|---|

| 3,4-Dihydroxy-2,2'-dichlorobiphenyl | Formed by microbial action on this compound |

| Other Hydroxy Derivatives | Result from further enzymatic reactions |

Toxicological Studies

Toxicological assessments have demonstrated that exposure to this compound can lead to significant health impacts:

- In Vitro Studies : In vitro studies have shown that this compound can interfere with cell signaling pathways and induce oxidative stress in various cell types.

- Animal Studies : Research involving rodents has indicated that chronic exposure to PCBs can result in liver damage and alterations in reproductive functions. For example, rats exposed to Aroclor 1254 (a PCB mixture) showed significant accumulation of PCBs in adipose tissue and liver over time .

Case Studies

Several case studies highlight the effects of this compound:

- Case Study on Human Exposure : A study reported elevated PCB levels in human breast milk from women living near contaminated sites. The findings suggested a correlation between environmental exposure and PCB concentrations in human tissues .

- Ecotoxicological Impact : Research conducted on aquatic ecosystems revealed that fish exposed to PCBs exhibited endocrine disruption and developmental abnormalities .

Propiedades

IUPAC Name |

1-chloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDNEKOMKXLSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863067 | |

| Record name | 3,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2974-90-5, 33039-81-5 | |

| Record name | 3,4'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, ar,ar'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033039815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q041BH8IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.